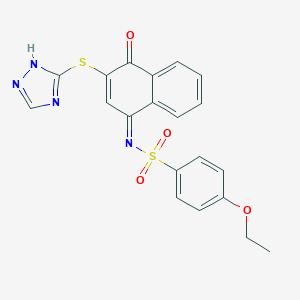![molecular formula C24H21N3O4S B280858 N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, commonly known as QNZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. QNZ is a quinoline-based compound that has been studied for its potential as an anti-cancer agent, an inhibitor of inflammatory cytokines, and as a tool for studying the role of certain proteins in cellular signaling pathways.
Wirkmechanismus
The mechanism of action of QNZ is thought to involve inhibition of certain proteins involved in cellular signaling pathways. Specifically, QNZ has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cell survival. QNZ has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
QNZ has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, QNZ has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, QNZ has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ has also been shown to inhibit the activation of certain signaling pathways involved in cellular growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using QNZ in lab experiments is its specificity for certain proteins and signaling pathways, which allows for targeted manipulation of cellular processes. However, one limitation of using QNZ is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to carefully control the concentration of QNZ used in experiments to avoid non-specific effects and ensure accurate interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on QNZ. One area of interest is the development of QNZ-based therapies for cancer and inflammatory diseases. Another area of interest is the use of QNZ as a tool for studying the role of specific proteins and signaling pathways in various cellular processes. Additionally, there is potential for the development of new QNZ analogs with improved specificity and reduced toxicity for use in lab experiments and clinical applications.
Synthesemethoden
QNZ can be synthesized using a multi-step process that involves the coupling of 8-aminoquinoline with 2-bromo-5-methylphenol, followed by sulfonylation and subsequent coupling with 4-aminobenzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
QNZ has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been investigated for its potential as an inhibitor of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, QNZ has been used as a tool for studying the role of certain proteins in cellular signaling pathways, including the NF-κB and JAK/STAT pathways.
Eigenschaften
Molekularformel |
C24H21N3O4S |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-13-21(31-2)20(15-16)26-24(28)18-9-3-4-10-19(18)27-32(29,30)22-11-5-7-17-8-6-14-25-23(17)22/h3-15,27H,1-2H3,(H,26,28) |
InChI-Schlüssel |
LTHWEYLVNACOJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)